2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine
Overview
Description
2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H14ClN3S and its molecular weight is 267.78 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid synthesis pathway . By binding to the enzyme, the compound could potentially inhibit the production of malonyl-CoA, thereby disrupting the synthesis of fatty acids. The downstream effects of this disruption would depend on the specific cellular context and are a topic of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antimicrobial activity . The compound has been tested for its in vitro antimicrobial activity on various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity on certain fungi . Some synthesized compounds have demonstrated moderate activity, and two products have exhibited good antibacterial and antifungal activity .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the acetyl-CoA carboxylase enzyme, where it has been shown to exhibit binding affinity . This interaction is significant as acetyl-CoA carboxylase is a key enzyme in fatty acid biosynthesis, and its inhibition can lead to reduced lipid production. Additionally, this compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels . Furthermore, this compound can alter cell signaling pathways related to cell growth and proliferation, which is particularly relevant in the context of its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetyl-CoA carboxylase results in the inhibition of this enzyme, thereby reducing fatty acid synthesis . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under various conditions, making it suitable for extended experimental use . Its degradation products and their potential impacts on cellular function are still under investigation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, there are threshold effects that can lead to adverse outcomes, including toxicity and organ damage . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase, influencing metabolic flux and metabolite levels . This interaction can lead to altered lipid biosynthesis and accumulation, which is relevant for its potential use in treating metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .
Properties
IUPAC Name |
2-chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c13-12-15-9-6-7-17-10(9)11(16-12)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYOZNQWWUJNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.